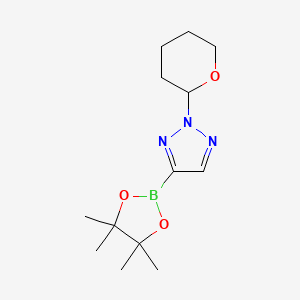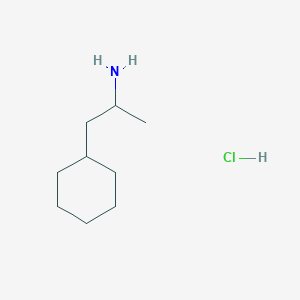
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, also known as rac-MPCA, is a chiral molecule that has been studied for its potential applications in a variety of scientific fields. It is a derivative of pyrazole, which is a five-membered heterocyclic ring composed of nitrogen and carbon atoms. Rac-MPCA has been found to possess a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
Rac-MPCA has been studied for its potential applications in a variety of scientific fields. It has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in studies of the structure and function of proteins, as well as in studies of the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is not fully understood. However, it is believed that the molecule binds to certain proteins and enzymes, altering their structure and function. It is also believed that this compound can interact with certain receptors in the body, leading to changes in the biochemical and physiological effects of certain drugs.
Biochemical and Physiological Effects
Rac-MPCA has been found to possess a range of biochemical and physiological effects. It has been found to interact with certain proteins and enzymes, leading to changes in their structure and function. It has also been found to interact with certain receptors in the body, leading to changes in the biochemical and physiological effects of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is a chiral molecule, which can be used to study the effects of chirality on certain biochemical and physiological processes. Another advantage is that it can be used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of drugs. One limitation is that it is not always easy to obtain this compound in a pure form, which can lead to inaccurate results in some experiments.
Direcciones Futuras
The future directions for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid research are numerous. One potential future direction is to study the effects of this compound on other biochemical and physiological processes, such as the regulation of gene expression. Another potential future direction is to study the effects of this compound on the structure and function of other proteins and enzymes. Additionally, further research could be conducted to explore the mechanism of action of this compound, as well as its potential applications in drug development.
Métodos De Síntesis
Rac-MPCA can be synthesized through a variety of methods, including the Mitsunobu reaction and the Stork enamine reaction. The Mitsunobu reaction is a chemical reaction between an alcohol and an acid chloride that yields a tertiary alcohol. This reaction can be used to synthesize rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid from a pyrazole derivative and a carboxylic acid chloride. The Stork enamine reaction is a nucleophilic addition reaction that yields an enamine. This reaction can be used to synthesize this compound from an aldehyde and an enamine.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxybutane", "1-methyl-1H-pyrazole-4-carboxylic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "The first step involves the opening of the epoxide ring of 2,3-epoxybutane with sodium hydroxide to form 3-hydroxybutanol.", "The 3-hydroxybutanol is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of hydrochloric acid to form the corresponding ester.", "The ester is then hydrolyzed with sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with sodium azide to form the corresponding azide.", "The azide is then reduced with hydrogen gas in the presence of palladium on carbon to form the target compound, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid." ] } | |
| 1955499-60-1 | |
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




